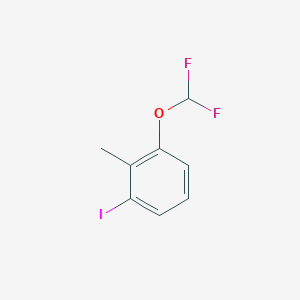

1-(Difluoromethoxy)-3-iodo-2-methylbenzene

Description

Overview of Fluorinated Ethers in Synthetic Chemistry

Fluorinated ethers represent a pivotal class of compounds in modern organic synthesis, particularly within the realms of medicinal chemistry, agrochemistry, and materials science. rsc.orgnih.govmdpi.com The introduction of fluorine into ether moieties can dramatically alter the parent molecule's physicochemical properties. rsc.org The high electronegativity of fluorine and the strength of the carbon-fluorine bond often lead to enhanced metabolic stability, increased lipophilicity, and altered bioavailability. mdpi.comresearchgate.net These modifications are critical in drug design for fine-tuning the absorption, distribution, metabolism, and excretion (ADMET) properties of potential therapeutic agents. nih.gov

The difluoromethoxy group (-OCF₂H) has garnered significant attention as a valuable substituent. nih.govresearchgate.net It can act as a lipophilic hydrogen bond donor and is considered a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, allowing it to modulate molecular interactions with biological targets. mdpi.com Unlike the more common trifluoromethoxy (-OCF₃) group, the -OCF₂H group offers dynamic lipophilicity, which can be adjusted by bond rotation. nih.gov The synthesis of molecules containing these fluorinated ether groups has been advanced through various methods, including the reaction of oxygen nucleophiles with difluorocarbene and, more recently, through visible-light photoredox catalysis, which allows for rapid access to diverse analogues for structure-activity relationship (SAR) studies. nih.gov

Table 1: Comparison of Physicochemical Properties of Methoxy (B1213986) and Fluorinated Methoxy Groups

| Functional Group | Hansch-Pippig π Constant (Lipophilicity) | Key Characteristics |

|---|---|---|

| Methoxy (-OCH₃) | -0.02 | Prone to O-demethylation metabolism. nih.gov |

| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 | Dynamic lipophilicity; acts as a hydrogen bond donor. nih.gov |

| Trifluoromethoxy (-OCF₃) | +1.04 | Highly lipophilic and metabolically stable. nih.govresearchgate.net |

The incorporation of fluorinated ether moieties is a well-established strategy to block metabolic hotspots, thereby increasing a drug's half-life. mdpi.comresearchgate.net Due to their unique properties, fluorinated ethers are integral components in the development of high-performance polymers, liquid dielectrics, and other advanced materials. sibran.rursc.org

Significance of Halogenated Benzenes as Synthetic Intermediates

Halogenated benzenes are foundational building blocks in organic synthesis, serving as versatile precursors for the construction of more complex molecular architectures. pharmalego.com The introduction of a halogen atom onto a benzene (B151609) ring provides a reactive "handle" for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, Negishi, and Buchwald-Hartwig couplings, are fundamental for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity. nih.gov

Among the halogens, iodine is particularly useful. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making aryl iodides the most reactive substrates in oxidative addition steps, which is often the rate-limiting step in catalytic cycles. wikipedia.org This high reactivity allows coupling reactions to proceed under milder conditions and with lower catalyst loadings compared to their bromo- or chloro-analogs. nih.govacs.org Iodobenzene and its derivatives are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. olemiss.edu While direct iodination of benzene can be challenging and often requires an oxidizing agent, numerous methods exist for their preparation, making them readily accessible intermediates. olemiss.eduuobabylon.edu.iq

Table 2: Major Cross-Coupling Reactions Utilizing Aryl Halides

| Reaction Name | Nucleophile | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C-C | Palladium nih.govolemiss.edu |

| Heck | Alkene | C-C | Palladium nih.govolemiss.edu |

| Negishi | Organozinc compound | C-C | Palladium or Nickel nih.gov |

| Sonogashira | Terminal alkyne | C-C | Palladium and Copper wikipedia.org |

| Buchwald-Hartwig | Amine or Alcohol | C-N or C-O | Palladium or Nickel nih.gov |

The strategic placement of a halogen on an aromatic ring significantly influences the molecule's electronic properties and provides a site for selective functionalization, making halogenated benzenes indispensable tools in modern synthetic chemistry.

Contextualization of 1-(Difluoromethoxy)-3-iodo-2-methylbenzene within Contemporary Organic Synthesis Research

The compound This compound (CAS No. 1261825-62-0) is a highly functionalized aromatic intermediate that embodies the strategic combination of the key synthetic features discussed previously. lab-chemicals.com Its structure integrates three distinct functional groups on a benzene ring, each contributing to its utility as a versatile building block in contemporary organic synthesis.

The Difluoromethoxy (-OCF₂H) Group: This fluorinated ether moiety serves to enhance metabolic stability and modulate lipophilicity in target molecules. nih.govnih.gov Its presence is highly desirable in the design of novel pharmaceuticals and agrochemicals, where it can improve the pharmacokinetic profile of a lead compound. mdpi.com

The Iodo (-I) Group: As the most reactive halogen in cross-coupling reactions, the iodine atom at the 3-position provides a prime site for introducing a wide range of substituents via well-established catalytic methods like Suzuki, Sonogashira, or Buchwald-Hartwig amination. wikipedia.orgnih.gov This allows for the efficient construction of complex molecular scaffolds.

The Methyl (-CH₃) Group: Located at the 2-position, the methyl group exerts both steric and electronic effects. It can influence the reactivity of the adjacent functional groups and provide a point of differentiation from unsubstituted analogues, potentially impacting the conformational preferences and biological activity of the final product.

The specific arrangement of these groups makes this compound a valuable precursor for the synthesis of complex, highly substituted aromatic compounds. It is particularly well-suited for late-stage functionalization strategies, where the iodo group can be selectively transformed without disturbing the rest of the molecule. This compound is a prime example of a modern building block designed for modular synthesis, enabling rapid access to libraries of analogues for screening in drug discovery and materials science programs.

Table 3: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1261825-62-0 | lab-chemicals.com |

| Molecular Formula | C₈H₇F₂IO | lab-chemicals.com |

| Molecular Weight | 284.04 g/mol | lab-chemicals.com |

| Purity | 95% | lab-chemicals.com |

| Storage | 2-8°C, Sealed in dry, Keep in dark place | lab-chemicals.com |

Research Gaps and Opportunities in the Chemistry of this compound

While the synthetic utility of this compound can be inferred from the well-established chemistry of its constituent functional groups, specific research focused on this particular molecule appears to be limited, presenting several research gaps and opportunities.

Research Gaps:

Comprehensive Reactivity Profiling: There is a lack of published systematic studies detailing the performance of this compound across a broad spectrum of modern cross-coupling reactions. Investigating its efficiency in various C-C, C-N, and C-O bond-forming reactions with diverse coupling partners would provide valuable data for synthetic chemists.

Development of Optimized Synthesis: While the compound is commercially available, detailed and optimized "green" synthetic routes for its preparation on a laboratory or industrial scale are not widely reported in academic literature. Research into more sustainable and cost-effective synthetic methods would be beneficial.

Exploration of Ortho-Lithiation/Metalation: The directing effects of the difluoromethoxy and methyl groups on metalation reactions (e.g., directed ortho-metalation) have not been specifically documented for this substrate. Such studies could unlock alternative pathways for functionalization at other positions on the aromatic ring.

Opportunities for Future Research:

Application in Medicinal Chemistry: The compound is an ideal starting material for the synthesis of novel bioactive molecules. Its unique combination of a metabolically robust group (-OCF₂H) and a versatile synthetic handle (-I) makes it a prime candidate for creating libraries of compounds for screening against various biological targets, such as kinases, proteases, or G-protein coupled receptors.

Synthesis of Advanced Materials: The electronic properties imparted by the difluoromethoxy group could be exploited in the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The iodo-substituent allows for its incorporation into polymeric structures via polymerization reactions like Suzuki polycondensation.

Late-Stage Functionalization Studies: this compound could serve as a model substrate for developing and showcasing new late-stage functionalization methodologies. Its application in the synthesis of complex natural product analogues or modifying existing drug scaffolds would highlight its strategic value.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)-3-iodo-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2IO/c1-5-6(11)3-2-4-7(5)12-8(9)10/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFNOBUWIAEDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Difluoromethoxy 3 Iodo 2 Methylbenzene

Precursor Synthesis Strategies

The efficient synthesis of 1-(difluoromethoxy)-3-iodo-2-methylbenzene is highly dependent on the successful preparation of its precursors. These precursors provide the necessary scaffold of a 2-methyl-3-iodo-substituted benzene (B151609) ring onto which the difluoromethoxy group is installed. The primary strategies involve the synthesis of 2-methyl-3-iodophenol derivatives, the preparation of difluoromethoxy precursors, and the use of halogenated aryl precursors.

Synthesis of 2-methyl-3-iodophenol Derivatives

A crucial precursor for the synthesis of this compound is 2-methyl-3-iodophenol. The synthesis of iodophenols can be achieved through several methods, often involving the direct iodination of a corresponding phenol (B47542). For instance, the reaction of a phenol with iodine in the presence of an oxidizing agent like hydrogen peroxide can yield iodinated phenols. chemicalbook.com The regioselectivity of the iodination is influenced by the directing effects of the hydroxyl and methyl groups on the aromatic ring.

In a typical procedure for the synthesis of an iodophenol, the starting phenol is treated with an iodinating agent. For example, phenol can react with iodine and hydrogen peroxide in water to yield a mixture of mono- and di-iodinated products. chemicalbook.com The synthesis of 3-iodophenol (B1680319) can also be accomplished through the diazotization of 3-aminophenol (B1664112) followed by a Sandmeyer-type reaction with potassium iodide. guidechem.comorgsyn.org

For the specific synthesis of 2-methyl-3-iodophenol, a multi-step route starting from a more readily available substituted benzene may be necessary to control the regiochemistry.

Preparation of Difluoromethoxy Precursors

The introduction of the difluoromethoxy group typically involves the use of reagents that can generate difluorocarbene (:CF2) or act as a source of a "CF2H" moiety. These precursors are essential for the formation of the aryl difluoromethyl ether.

One of the most common and practical precursors for generating difluorocarbene is sodium chlorodifluoroacetate (ClCF2CO2Na) . orgsyn.orgorgsyn.org Upon heating, this salt undergoes thermal decarboxylation to release difluorocarbene. This method is advantageous due to the reagent's stability and relative safety. orgsyn.orgorgsyn.org

Another class of precursors includes S-(difluoromethyl)sulfonium salts . These bench-stable reagents can readily convert phenols to their corresponding aryl difluoromethyl ethers in the presence of a base like lithium hydroxide (B78521). sci-hub.seacs.org

Other reagents that have been developed for difluoromethoxylation include:

Diethyl bromodifluoromethylphosphonate nih.gov

Trifluoromethyl silanes nih.gov

Difluoromethyl triflate (HCF2OTf) nih.govnih.gov

These precursors offer various levels of reactivity and are chosen based on the specific substrate and desired reaction conditions.

Halogenated Aryl Precursors (e.g., 1-bromo-3-iodo-2-methylbenzene)

An alternative synthetic strategy involves starting with a pre-functionalized halogenated aryl precursor, such as 1-bromo-3-iodo-2-methylbenzene. nih.govclearsynth.com This compound provides the desired substitution pattern on the benzene ring. The synthesis of such precursors can be achieved through standard aromatic substitution reactions. For example, the bromination of 2-iodotoluene (B57078) or the iodination of 2-bromotoluene, with appropriate directing groups and reaction conditions, could lead to the desired 1-bromo-3-iodo-2-methylbenzene. The synthesis of 1-bromo-3-nitrobenzene, for instance, can be achieved by the halogenation of nitrobenzene. vaia.com

Once the halogenated precursor is obtained, a subsequent step would be required to introduce the difluoromethoxy group. This could potentially involve a nucleophilic aromatic substitution reaction or a metal-catalyzed coupling process, although the direct conversion of an aryl halide to an aryl difluoromethyl ether is less common than the difluoromethoxylation of a phenol.

Formation of the Difluoromethoxy Moiety on Aromatic Systems

The introduction of the difluoromethoxy group onto an aromatic ring is a key transformation in the synthesis of this compound. This can be accomplished through either nucleophilic or electrophilic difluoromethoxylation approaches.

Nucleophilic Difluoromethoxylation Reactions

Nucleophilic difluoromethoxylation is the most common and direct method for synthesizing aryl difluoromethyl ethers from phenolic precursors. This reaction typically proceeds via the generation of a phenoxide, which then acts as a nucleophile to trap a difluorocarbene intermediate.

The general mechanism involves the deprotonation of the phenol by a base to form the more nucleophilic phenoxide anion. This anion then reacts with difluorocarbene, which is generated in situ from a precursor like sodium chlorodifluoroacetate. The resulting difluoromethoxide anion is then protonated to yield the final aryl difluoromethyl ether. orgsyn.org

A variety of bases can be used to generate the phenoxide, including cesium carbonate and lithium hydroxide. orgsyn.orgsci-hub.se The choice of solvent and reaction temperature is also crucial for optimizing the yield and minimizing side reactions.

| Difluorocarbene Precursor | Base | Typical Reaction Conditions | Reference |

| Sodium Chlorodifluoroacetate | Cesium Carbonate | Heating in a suitable solvent | orgsyn.org |

| S-(difluoromethyl)sulfonium salt | Lithium Hydroxide | Room temperature in fluorobenzene | sci-hub.seacs.org |

| Difluoromethyl Triflate | Potassium Hydroxide | In-situ formation of the phenol from an aryl boronic acid | nih.gov |

Electrophilic Difluoromethoxylation Approaches

While less common for the synthesis of aryl difluoromethyl ethers from phenols, electrophilic difluoromethoxylation methods are an area of active research for the direct C-H functionalization of aromatic rings. These approaches involve the use of a reagent that delivers an electrophilic "OCF2H" species or a related radical equivalent.

Recent developments have focused on photocatalytic methods for the direct C-H difluoromethoxylation of arenes and heteroarenes. nih.govrsc.org These methods often employ a redox-active difluoromethoxylating reagent that, upon activation by a photocatalyst, generates a difluoromethoxy radical (•OCF2H). This radical can then add to the aromatic ring, followed by oxidation and deprotonation to yield the difluoromethoxylated product. nih.govrsc.org

Radical Difluoromethoxylation Strategies

Radical difluoromethoxylation offers a powerful approach for the C-H functionalization of arenes. These methods typically involve the generation of the difluoromethoxyl radical (•OCF2H), which then adds to the aromatic ring. One notable strategy employs a redox-active difluoromethoxylating reagent in conjunction with a photoredox catalyst. nih.govchemistryviews.org

For instance, the use of a benzotriazole-based OCF2H reagent with a ruthenium or iridium photocatalyst under visible light irradiation at room temperature allows for the direct difluoromethoxylation of a variety of arenes and heteroarenes. nih.govchemistryviews.org This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The reaction proceeds through a single electron transfer (SET) from the excited photocatalyst to the difluoromethoxylating reagent, which generates a neutral radical intermediate that subsequently releases the •OCF2H radical. This radical then adds to the aromatic substrate to form a difluoromethoxylated cyclohexadienyl radical, which is then oxidized and deprotonated to yield the final product. nih.govrsc.org

| Reagent | Catalyst | Conditions | Substrate Scope | Ref. |

| 1-(difluoromethoxy)-3-methyl-6-nitro-4-(trifluoromethyl)-1H-benzo[d] princeton.edunih.govresearchgate.nettriazol-3-ium trifluoromethanesulfonate | Ru(bpy)3(PF6)2 | Blue LED, MeCN, rt | Arenes, Heteroarenes | chemistryviews.org |

Oxidative Difluoromethoxylation Methods

Oxidative difluoromethoxylation provides an alternative route for the introduction of the OCF2H group. These methods often utilize a difluoromethyl source, a transition metal catalyst, and an oxidant. A key challenge in this area has been the development of mild and regioselective protocols.

A recently developed strategy involves the copper-mediated C−H oxidative difluoromethylation of heteroarenes using TMSCF2H as the difluoromethyl source. dicp.ac.cn The success of this reaction is critically dependent on the use of 9,10-phenanthrenequinone (PQ) as the oxidant. dicp.ac.cn While this method has been demonstrated for heteroarenes, its applicability to the synthesis of this compound would depend on the successful difluoromethoxylation of a suitable 2-methylphenol or related precursor, followed by iodination.

| Difluoromethyl Source | Catalyst | Oxidant | Substrate Scope | Ref. |

| TMSCF2H | CuCN | 9,10-phenanthrenequinone (PQ) | Heteroarenes | dicp.ac.cn |

Photoredox Catalysis for Difluoromethoxylation

Photoredox catalysis has emerged as a versatile tool in organic synthesis, enabling a wide range of transformations under mild conditions. In the context of difluoromethoxylation, photoredox catalysis can be used to generate the difluoromethoxyl radical from stable precursors.

As mentioned in the radical difluoromethoxylation section, the combination of a redox-active difluoromethoxylating reagent and a photocatalyst like Ru(bpy)3(PF6)2 or an iridium complex is a highly effective method. nih.govnih.gov The process is initiated by the absorption of visible light by the photocatalyst, which then engages in an electron transfer process to generate the reactive •OCF2H radical. nih.gov This radical can then participate in C-H functionalization reactions. nih.gov A dual nickel/photoredox catalytic system has also been reported for the difluoromethylation of aryl bromides using bromodifluoromethane (B75531) as the source of the difluoromethyl radical. princeton.edunih.gov

Introduction of the Iodo Substituent

Following the successful installation of the difluoromethoxy group, the next key step is the regioselective introduction of the iodine atom at the 3-position of the 2-methyl-1-(difluoromethoxy)benzene intermediate.

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic iodination is a common method for introducing an iodine atom onto an aromatic ring. However, iodine itself is generally not reactive enough to directly iodinate benzene or deactivated aromatic rings. libretexts.org Therefore, an activating agent or a more electrophilic iodine source is typically required.

For the iodination of 2-methyl-1-(difluoromethoxy)benzene, the directing effects of the methyl and difluoromethoxy groups will influence the regioselectivity of the reaction. The difluoromethoxy group is generally considered to be an ortho, para-directing group, although its activating or deactivating nature can be complex. The methyl group is an activating ortho, para-directing group. Therefore, a mixture of iodinated products could be expected. To achieve the desired 3-iodo isomer, careful selection of the iodinating agent and reaction conditions is crucial. Common iodinating reagents include iodine monochloride (ICl), N-iodosuccinimide (NIS), and iodine in the presence of an oxidizing agent such as nitric acid or a copper salt. libretexts.org

Directed Ortho-Metalation and Iodination Sequences

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile, such as iodine. wikipedia.org

In the synthesis of this compound, the difluoromethoxy group could potentially act as a DMG, directing lithiation to the 2-position. However, the presence of the methyl group at the 2-position would block this site. Alternatively, a different directing group could be temporarily installed on the molecule to direct iodination to the desired position. The methoxy (B1213986) group is a known DMG, and while the difluoromethoxy group's directing ability is less documented, its heteroatomic nature suggests it could function similarly. wikipedia.org

| Directing Group | Organolithium Reagent | Electrophile | Outcome | Ref. |

| Methoxy, Tertiary Amine, Amide | n-Butyllithium | Iodine | Ortho-iodination | wikipedia.org |

Halogen Exchange Reactions Involving Bromine or Chlorine Precursors

Halogen exchange reactions provide an indirect method for the synthesis of iodoarenes from the corresponding bromo or chloro derivatives. manac-inc.co.jp The Finkelstein reaction is a classic example of a halogen exchange reaction, typically involving the treatment of an alkyl halide with an alkali metal iodide. manac-inc.co.jp For aryl halides, this transformation is often more challenging and may require transition metal catalysis.

In the context of synthesizing this compound, this strategy would first involve the synthesis of 1-bromo-3-(difluoromethoxy)-2-methylbenzene (B6146221) or the corresponding chloro derivative. This precursor could then be subjected to a halogen exchange reaction. Copper- or palladium-catalyzed methods are often employed for the conversion of aryl bromides to aryl iodides. These reactions typically utilize a source of iodide, such as potassium iodide or sodium iodide, and are carried out in the presence of a suitable ligand and solvent.

| Starting Material | Reagent | Catalyst | Product | Ref. |

| Aryl Bromide/Chloride | KI or NaI | Cu or Pd catalyst | Aryl Iodide | manac-inc.co.jp |

Methyl Group Introduction and Positional Control

The synthetic pathway for this compound fundamentally relies on starting with a precursor that already contains the methyl group in the correct position. The common starting material for this synthesis is 2-methylphenol (o-cresol). By beginning with this molecule, the 1,2-relationship between the eventual difluoromethoxy group and the methyl group is pre-established.

The primary challenge lies in introducing the iodine atom at the 3-position, which is meta to the strongly ortho-, para-directing hydroxyl group and ortho to the weakly ortho-, para-directing methyl group. Standard electrophilic iodination of 2-methylphenol would preferentially yield 4-iodo-2-methylphenol (B1580675) and 6-iodo-2-methylphenol. To achieve the required 3-iodo substitution pattern, a more complex, multi-step sequence is necessary to override these directing effects.

One effective strategy for this level of positional control is the use of a Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org This approach involves:

Starting with a precursor like 3-amino-2-methylphenol.

Conversion of the amino group into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).

Substitution of the diazonium group with iodine, typically by introducing an iodide salt such as potassium iodide (KI).

This sequence allows for the precise and regioselective installation of the iodine atom at the 3-position, a location not readily accessible through direct electrophilic substitution on 2-methylphenol. The resulting product, 3-iodo-2-methylphenol (B15377570), is the key intermediate for the final difluoromethylation step.

Optimization of Reaction Conditions and Yields

With the key intermediate, 3-iodo-2-methylphenol, in hand, the subsequent step is the introduction of the difluoromethoxy group. This is typically achieved via O-difluoromethylation, a reaction involving the trapping of a difluorocarbene (:CF₂) species by the phenoxide ion. The optimization of this reaction is critical for achieving high yields.

Research into the difluoromethylation of various substituted phenols provides insight into the key parameters that can be tuned. sci-hub.seacs.org A common and effective method utilizes a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor in the presence of a base. Optimization studies on model substrates, such as 4-phenylphenol, highlight the influence of the base, solvent, and temperature on the reaction's efficiency. sci-hub.se

Key findings from these optimization studies include:

Base Selection: Both lithium hydroxide (LiOH) and sodium hydride (NaH) have proven effective. In some systems, NaH provides slightly higher yields. The stoichiometry of the base is also crucial; using approximately 2.2 equivalents relative to the phenol is often optimal, with lower or higher amounts leading to diminished yields. sci-hub.se

Solvent Effects: A range of solvents have been tested, including toluene (B28343), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). Aromatic solvents like toluene and chlorobenzene, as well as DCM, generally provide good results. sci-hub.se

Temperature: The reaction proceeds smoothly at room temperature, but yields can be sensitive to temperature changes. For instance, while some reactions are effective at room temperature, others achieve higher yields when cooled to 10°C, particularly when NaH is used as the base. sci-hub.se

The table below summarizes the optimization data for the difluoromethylation of a model phenol substrate, which informs the conditions that would be applied to the synthesis of this compound from its phenolic precursor. sci-hub.se

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | LiOH (2.2) | Toluene | Room Temp. | 70 |

| 2 | LiOH (2.2) | DCM | Room Temp. | 65 |

| 3 | LiOH (2.2) | THF | Room Temp. | 58 |

| 4 | LiOH (2.2) | DMF | Room Temp. | 41 |

| 5 | NaH (2.2) | Toluene | Room Temp. | 73 |

| 6 | LiOH (1.6) | Toluene | Room Temp. | 62 |

| 7 | LiOH (2.2) | Toluene | 0 | 59 |

| 8 | NaH (2.2) | Toluene | 10 | 81 |

Catalytic Approaches in the Synthesis of this compound

Catalytic methods play a significant role in modern organic synthesis, offering milder conditions and enhanced efficiency. For the synthesis of this compound, catalytic approaches can be applied to both the iodination and the difluoromethylation stages.

Catalytic Iodination: While the Sandmeyer reaction to produce 3-iodo-2-methylphenol can proceed without a catalyst, the classic version of the reaction often employs copper(I) salts, such as CuI or CuBr, as catalysts. wikipedia.org The copper(I) species facilitates the single-electron transfer (SET) mechanism that initiates the conversion of the diazonium salt to an aryl radical, which then reacts with iodide to form the final product. wikipedia.org

Beyond the Sandmeyer reaction, broader transition metal-catalyzed C-H iodination methods have been developed, although their regioselectivity for a substrate like 2-methylphenol would be a challenge. These methods often utilize catalysts based on palladium, iridium, silver, or iron to activate C-H bonds or to activate iodinating reagents like N-iodosuccinimide (NIS). manac-inc.co.jp For instance, some transition metal salts can act as auxiliary agents to promote high ortho orientation in the iodination of phenols. manac-inc.co.jp

Catalytic Difluoromethylation: The introduction of the difluoromethoxy group has seen significant advances through catalytic methods, which avoid the use of ozone-depleting difluorocarbene precursors.

Transition Metal-Mediated Fluorination: Copper and palladium complexes are widely used to mediate fluorination and difluoromethylation reactions. nih.govkoreascience.krnih.gov These processes can involve the cross-coupling of aryl halides or arylboronic acids with a difluoromethyl source. rsc.orgrsc.org For example, copper-catalyzed difluoromethylation of aryl iodides has been demonstrated as a viable pathway for C-O bond formation. rsc.org

Visible-Light Photoredox Catalysis: This has emerged as a powerful and mild strategy for generating reactive fluorine-containing species. nih.gov In one approach, a photocatalyst such as fac-Ir(ppy)₃ is excited by visible light and used to generate difluorocarbene (:CF₂) from a stable precursor like bromodifluoroacetic acid (BrCF₂CO₂H). nih.gov This catalytically generated carbene then reacts with the phenol to form the desired difluoromethyl ether. This method is compatible with a wide range of functional groups and proceeds at room temperature, offering a significant advantage over traditional, high-temperature methods. nih.gov

Regioselective Synthesis of Isomeric Difluoromethoxy-Iodo-Methylbenzenes

The synthesis of difluoromethoxy-iodo-methylbenzene isomers is a study in regioselectivity, where the final substitution pattern is dictated by the synthetic route chosen. The synthesis of the target this compound requires a specific and less direct pathway compared to its isomers.

Synthesis of the 4-Iodo and 6-Iodo Isomers: The more electronically favored isomers can be prepared through a straightforward two-step sequence starting from 2-methylphenol:

Direct Electrophilic Iodination: The hydroxyl and methyl groups of 2-methylphenol direct incoming electrophiles to the ortho and para positions. Therefore, direct iodination using common reagents such as potassium iodide with an oxidant (e.g., ammonium (B1175870) peroxodisulfate) or sodium hypochlorite/sodium iodide will yield a mixture of 4-iodo-2-methylphenol (para to -OH) and 6-iodo-2-methylphenol (ortho to -OH). sigmaaldrich.comorganic-chemistry.orggoogle.com The ratio of these products can be influenced by the reaction conditions.

Difluoromethylation: The resulting isomeric iodophenols can then be subjected to O-difluoromethylation under the optimized conditions described previously to yield 1-(difluoromethoxy)-4-iodo-2-methylbenzene (B1426703) and 1-(difluoromethoxy)-6-iodo-2-methylbenzene.

Regioselective Synthesis of the 3-Iodo Isomer: In contrast, the synthesis of this compound requires a deliberate strategy to place the iodine atom at the electronically disfavored 3-position (meta to the hydroxyl group). As detailed in section 2.4, this is achieved not by direct substitution but by using a precursor where the position is controlled by a different functional group. The Sandmeyer reaction, starting from 3-amino-2-methylphenol, provides a reliable method to install the iodine at the C-3 position. nih.govorganic-chemistry.org This necessity for a multi-step, precursor-based approach for the 3-iodo isomer, compared to the direct electrophilic substitution for the 4- and 6-iodo isomers, underscores the critical role of regiochemical control in the synthesis of these complex aromatic compounds.

Chemical Reactivity and Transformative Reactions of 1 Difluoromethoxy 3 Iodo 2 Methylbenzene

Cross-Coupling Reactions at the Aryl Iodide Position

The aryl iodide bond in 1-(difluoromethoxy)-3-iodo-2-methylbenzene is the most reactive site for palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions typically involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with a suitable organometallic reagent (or coordination and insertion in the case of Heck and Sonogashira reactions), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. This compound has been successfully employed in this reaction to synthesize substituted biphenyl (B1667301) compounds. For instance, its reaction with (3-aminophenyl)boronic acid is a key step in the synthesis of inhibitors of TAK1 kinase.

In a specific application, the coupling of this compound with (3-aminophenyl)boronic acid was performed using a palladium catalyst. The reaction yielded 2'-(difluoromethoxy)-6'-methyl-[1,1'-biphenyl]-3-amine. This transformation highlights the compatibility of the Suzuki-Miyaura coupling with the difluoromethoxy group and the presence of an amine functional group on the coupling partner.

Table 1: Example of Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | (3-Aminophenyl)boronic acid | Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane/Water | 2'-(Difluoromethoxy)-6'-methyl-[1,1'-biphenyl]-3-amine |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is a fundamental tool for the synthesis of aryl alkynes. While the Sonogashira reaction is a common transformation for aryl iodides, specific documented examples detailing the reaction of this compound with terminal alkynes were not found in the surveyed literature. However, the general principles of the Sonogashira coupling are well-established for a wide range of aryl iodides under mild conditions.

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. This reaction is a valuable method for the vinylation of aryl rings. There are no specific, detailed research findings for the Heck reaction of this compound with various alkenes in the available literature. The reaction generally proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

The Stille reaction creates a new carbon-carbon bond by coupling an organic halide with an organotin compound (organostannane), catalyzed by palladium. Organostannanes are stable to air and moisture, and the reaction is tolerant of a wide variety of functional groups. Despite the broad utility of this reaction for aryl iodides, specific examples of this compound undergoing Stille coupling with organotin reagents have not been detailed in the reviewed scientific literature.

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. Organozinc reagents are known for their high functional group tolerance. This reaction is a powerful tool in organic synthesis, though specific applications involving this compound are not prominently documented in the searched scientific and patent literature. The general catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from zinc to palladium, and reductive elimination.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.

A specific application of this reaction involves the coupling of this compound with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. In this instance, the reaction proceeds selectively at the aryl iodide position, leaving the boronic ester group of the amine reactant intact for subsequent reactions.

Table 2: Example of Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|---|

| This compound | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 °C | N-(3-(Difluoromethoxy)-2-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

C-S and C-O Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds. Aryl iodides are highly reactive substrates in these transformations, typically under palladium or copper catalysis. For this compound, the iodine atom serves as the reactive site for oxidative addition to a low-valent metal center, initiating the catalytic cycle.

C-S Cross-Coupling (Thioetherification): The formation of an aryl-sulfur bond can be achieved by reacting the aryl iodide with a thiol in the presence of a suitable catalyst and base. Common catalysts include palladium complexes with specialized ligands (e.g., phosphines) or copper salts. The reaction would proceed via oxidative addition of the C-I bond to the metal catalyst, followed by coordination of the thiolate and reductive elimination to yield the aryl thioether.

C-O Cross-Coupling (Etherification): Similarly, the synthesis of diaryl ethers or aryl-alkyl ethers can be accomplished by coupling the aryl iodide with a phenol (B47542) or an alcohol. The Buchwald-Hartwig amination protocol, adapted for C-O coupling, often employs palladium catalysts with bulky electron-rich phosphine (B1218219) ligands. Copper-catalyzed Ullmann-type reactions are also a viable, more traditional approach. The presence of the ortho-methyl group in this compound might introduce some steric hindrance, potentially requiring more robust catalytic systems or harsher reaction conditions to achieve high yields.

Due to the lack of specific experimental data, a representative data table cannot be generated.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The difluoromethoxy (-OCF₂H) group is known to be a moderately electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electron-withdrawing nature is primarily exerted through an inductive effect. For an SNAr reaction to occur on this compound, the difluoromethoxy group would need to activate the ring towards nucleophilic attack. However, its position meta to the iodo leaving group significantly diminishes its activating effect. In SNAr reactions, the negative charge of the intermediate (Meisenheimer complex) is stabilized through resonance by electron-withdrawing groups at the ortho and para positions. A meta substituent, such as the difluoromethoxy group in this compound, cannot directly participate in resonance stabilization of the intermediate formed by nucleophilic attack at the carbon bearing the iodine atom. Therefore, the difluoromethoxy group in this specific isomer is not expected to provide significant activation for SNAr at the iodo-substituted position.

The displacement of the iodo substituent in this compound via an SNAr mechanism is predicted to be challenging. The lack of ortho or para activation by a strong electron-withdrawing group makes the aromatic ring insufficiently electrophilic to be attacked by common nucleophiles under standard SNAr conditions. While iodide is a good leaving group, the formation of the high-energy Meisenheimer complex is the rate-determining step, and without proper stabilization, this step is energetically unfavorable. Consequently, SNAr reactions at this position are not expected to proceed readily.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a common method for the preparation of organometallic reagents. This reaction involves the exchange of a halogen atom on an organic substrate with a metal from an organometallic compound, typically an organolithium or Grignard reagent.

Lithium-halogen exchange is a rapid reaction, particularly with aryl iodides. wikipedia.org Treating this compound with an alkyllithium reagent, such as n-butyllithium, at low temperatures (typically -78 °C) would be expected to result in a fast exchange of the iodine atom for lithium. wikipedia.org This would generate the corresponding aryllithium species, 2-(Difluoromethoxy)-6-methylphenyllithium. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The presence of the difluoromethoxy group, being an ether-like functionality, may potentially coordinate to the lithium reagent, although this effect is likely minimal compared to the inherent reactivity of the C-I bond. wikipedia.org The resulting aryllithium is a powerful nucleophile and can be used in subsequent reactions with various electrophiles.

A hypothetical reaction scheme is presented below:

Substrate: this compound

Reagent: n-Butyllithium (n-BuLi)

Solvent: Tetrahydrofuran (B95107) (THF)

Temperature: -78 °C

Product: 2-(Difluoromethoxy)-6-methylphenyllithium and Iodobutane

The formation of a Grignard reagent from this compound can be achieved by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org The reaction involves the oxidative insertion of magnesium into the carbon-iodine bond. Aryl iodides are generally more reactive than the corresponding bromides or chlorides for Grignard reagent formation. libretexts.org

The general procedure would involve stirring magnesium turnings with the aryl iodide in anhydrous ether. The reaction can sometimes have an induction period, which can be overcome by using activators like a small crystal of iodine or 1,2-dibromoethane. The successful formation of the Grignard reagent, 2-(Difluoromethoxy)-6-methylphenylmagnesium iodide, would provide a versatile nucleophile for various synthetic applications.

Subsequent Trapping Reactions of Organometallic Intermediates

The carbon-iodine bond in this compound is the primary site for the formation of organometallic intermediates. Treatment with strong bases or metals can lead to the generation of highly reactive organolithium or Grignard reagents. These intermediates are powerful nucleophiles and can be trapped by a wide array of electrophiles, enabling the introduction of diverse functional groups onto the aromatic ring.

The general transformation involves a metal-halogen exchange reaction. For instance, using an organolithium reagent such as n-butyllithium results in the formation of [3-(difluoromethoxy)-2-methylphenyl]lithium. This species can then react with various electrophiles in subsequent trapping reactions.

Table 1: Examples of Trapping Reactions of Organometallic Intermediates

| Electrophile | Reagent/Conditions | Product |

| Carbon dioxide (CO₂) | 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 3-(Difluoromethoxy)-2-methylbenzoic acid |

| Formaldehyde (HCHO) | 1. n-BuLi, THF, -78 °C; 2. HCHO; 3. H₃O⁺ | [3-(Difluoromethoxy)-2-methylphenyl]methanol |

| Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C; 2. DMF; 3. H₃O⁺ | 3-(Difluoromethoxy)-2-methylbenzaldehyde |

| Alkyl halides (R-X) | 1. Mg, THF; 2. R-X | 1-(Difluoromethoxy)-3-alkyl-2-methylbenzene |

This table presents plausible trapping reactions based on the known reactivity of related aryl organometallic compounds. Specific experimental data for this compound was not available in the searched literature.

Radical Reactions Involving the Aryl Iodide

The relatively weak carbon-iodine bond of this compound also makes it a suitable precursor for the generation of aryl radicals. These radical intermediates can participate in a variety of transformations, including reductive dehalogenation and carbon-carbon bond-forming cyclization reactions.

Reductive Dehalogenation

Reductive dehalogenation involves the removal of the iodine atom and its replacement with a hydrogen atom. This transformation can be achieved using various radical-based methods. Common reagents for this purpose include tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), or through photoredox catalysis. The reaction proceeds via a radical chain mechanism where a radical initiator generates a tributyltin radical, which then abstracts the iodine atom from the aryl iodide to form an aryl radical. This aryl radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the dehalogenated product and regenerate the tributyltin radical.

Radical Annulation and Cyclization Reactions

Aryl radicals generated from this compound can be intercepted by unsaturated systems, such as alkenes and alkynes, to form new carbon-carbon bonds, often leading to the construction of cyclic structures. These radical annulation and cyclization reactions are powerful tools for the synthesis of complex polycyclic molecules. nih.govresearchgate.net The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo-trig and 6-exo-trig cyclizations being kinetically favored. The specific outcome of these reactions is highly dependent on the nature of the tethered unsaturated moiety and the reaction conditions employed.

Reactions of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is generally considered to be a stable and robust functional group. beilstein-journals.org Its presence can significantly influence the electronic properties and metabolic stability of a molecule. rsc.orgnih.gov However, under certain conditions, this group can undergo cleavage or modification.

Cleavage or Transformation of the Difluoromethoxy Ether Linkage

The ether linkage of the difluoromethoxy group is chemically resilient and resistant to cleavage by many common reagents. beilstein-journals.org Strong acids or bases are typically required to effect the hydrolysis of aryl ethers, and even then, forcing conditions may be necessary. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the ether oxygen, making it less susceptible to protonation and subsequent cleavage compared to a simple methoxy (B1213986) group.

Modification of the Fluorine Atoms within the Difluoromethoxy Moiety

Direct modification of the fluorine atoms within the difluoromethoxy group is a challenging transformation due to the high strength of the carbon-fluorine bond. semanticscholar.org Reactions involving the cleavage of C-F bonds, often referred to as defluorination, typically require harsh conditions or specialized reagents. researchgate.netnih.gov For the difluoromethoxy group, selective mono-defluorination to a monofluoromethoxy group or complete defluorination would necessitate potent reducing agents or specific catalytic systems that can activate the C-F bond. While there have been advances in the defluorination of trifluoromethyl groups, researchgate.net specific methodologies for the controlled modification of the fluorine atoms in a difluoromethoxy group on an aromatic ring are not widely reported. chemrxiv.org The unique electronic environment created by the adjacent oxygen atom presents both challenges and potential opportunities for developing selective defluorination strategies. nih.gov

Reactions at the Methyl Group (Benzylic Position)

The methyl group attached to the benzene (B151609) ring offers a site for reactions at the benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical, carbocation, or carbanion. masterorganicchemistry.comkhanacademy.org However, the reactivity is influenced by the steric hindrance imposed by the adjacent iodo and difluoromethoxy substituents.

The benzylic carbon of the methyl group is susceptible to oxidation. The outcome of the reaction is highly dependent on the oxidizing agent used. Strong, non-selective oxidants can lead to the complete degradation of the alkyl side-chain to a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.comlibretexts.org

Strong Oxidation: Treatment with powerful oxidizing agents such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) is expected to oxidize the methyl group to a carboxylic acid. masterorganicchemistry.com This process involves the cleavage of all benzylic C-H bonds and the formation of new C-O bonds. masterorganicchemistry.com Given the presence of other functional groups, such harsh conditions might lead to side reactions, although the aromatic ring itself is generally stable to oxidation.

Milder Oxidation: More controlled oxidation to the corresponding aldehyde, 2-(difluoromethoxy)-6-iodobenzaldehyde, is theoretically possible using milder reagents. Reagents such as chromium trioxide (CrO₃) in combination with an acid or specific catalytic systems (e.g., using NaClO/TEMPO/Co(OAc)₂) have been employed for the selective oxidation of benzylic methyl groups to aldehydes. organic-chemistry.org

Table 1: Predicted Oxidation Reactions at the Methyl Group

| Oxidizing Agent(s) | Predicted Product | Product Class |

|---|---|---|

| Hot KMnO₄ or H₂CrO₄ | 2-(Difluoromethoxy)-6-iodobenzoic acid | Carboxylic Acid |

Beyond oxidation, the benzylic position can be functionalized through various other chemical strategies, primarily involving radical intermediates.

Free-Radical Halogenation: A common method for functionalizing the benzylic position is free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring. khanacademy.orglibretexts.org This would yield 1-(bromomethyl)-3-(difluoromethoxy)-2-iodobenzene, a versatile intermediate for further nucleophilic substitution reactions. khanacademy.org

Deprotonation-Functionalization: Modern methods involving deprotonation can also achieve benzylic functionalization. The use of strong base systems, such as bimetallic reagents, can selectively deprotonate the benzylic C-H bond, which is acidified by the adjacent aromatic ring. acs.orgrsc.org The resulting benzyl (B1604629) carbanion can then react with various electrophiles. This approach may be particularly useful for substrates, like the title compound, that are sensitive to oxidative conditions. rsc.org

Metallaphotoredox Catalysis: Advanced catalytic systems combining photoredox and transition metal catalysis (e.g., nickel or copper) have emerged for the C–H functionalization of benzylic positions. rsc.org These methods allow for reactions such as arylation or acylation under mild conditions. However, the significant steric hindrance around the methyl group in this compound, caused by the ortho-iodo and ortho-difluoromethoxy groups, could impede the effectiveness of these catalytic transformations. rsc.org

Electrophilic Aromatic Substitution (EAS) on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. rsc.org The reactivity of the benzene ring and the position of substitution (regioselectivity) are dictated by the electronic properties of the substituents already present. wikipedia.orglibretexts.org

The benzene ring in this compound has two unsubstituted positions available for electrophilic attack: C4 and C6. The directing effects of the three existing groups determine which position is favored.

-OCHF₂ (Difluoromethoxy): This group exerts a strong electron-withdrawing inductive effect (-I) due to the highly electronegative fluorine atoms. It also has a weaker electron-donating resonance effect (+M) from the oxygen lone pairs. The powerful -I effect dominates, making this group strongly deactivating. However, like other alkoxy groups, the resonance effect directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com

-CH₃ (Methyl): This is a weakly activating group through an electron-donating inductive effect (+I) and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. libretexts.org

-I (Iodo): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect (-I), but they direct substitution to the ortho and para positions because of a competing electron-donating resonance effect (+M). wikipedia.orgyoutube.com

Combined Directing Effects:

The -OCHF₂ group at C1 directs to C2 (blocked), C6 (available, ortho), and C4 (available, para).

The -CH₃ group at C2 directs to C1 (blocked), C3 (blocked), and C6 (available, ortho).

The -I group at C3 directs to C2 (blocked), C4 (available, ortho), and C6 (available, para).

Given the deactivated nature of the aromatic ring, these classic EAS reactions would likely require harsh conditions to proceed at a reasonable rate.

Nitration: This reaction is typically performed with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov Due to the deactivation of the ring, fuming nitric acid or elevated temperatures might be necessary. The major product would be 4-nitro-1-(difluoromethoxy)-3-iodo-2-methylbenzene.

Sulfonation: Sulfonation is achieved using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). uobabylon.edu.iq This reaction is generally reversible. The predicted product is 4-(difluoromethoxy)-2-iodo-3-methylbenzenesulfonic acid.

Halogenation: Bromination or chlorination requires a Lewis acid catalyst such as FeBr₃ or AlCl₃. libretexts.orglibretexts.orgchemguide.co.uk The reaction would yield 4-bromo-1-(difluoromethoxy)-3-iodo-2-methylbenzene or its chloro-analogue, respectively. Direct iodination is difficult due to the low reactivity of iodine but can be achieved in the presence of an oxidizing agent. uobabylon.edu.iq

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product (Substitution at C4) |

|---|---|---|

| Nitration | conc. HNO₃, conc. H₂SO₄ | 1-(Difluoromethoxy)-3-iodo-2-methyl-4-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(Difluoromethoxy)-2-iodo-3-methylbenzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(difluoromethoxy)-3-iodo-2-methylbenzene |

Pericyclic Reactions and Rearrangements Involving the Compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, such as cycloadditions and electrocyclic reactions. msu.eduebsco.com

Pericyclic Reactions: The aromatic system of this compound is highly stable. As such, the compound itself is not expected to participate in pericyclic reactions, as this would require the disruption of its aromaticity, which is energetically unfavorable. rsc.org While certain derivatives of benzene can undergo photochemical cycloadditions to form Dewar benzene isomers, this is not a general or synthetically useful transformation for this compound. rsc.org If the compound were modified, for instance, by replacing the difluoromethyl group with an allyl group to form an allyl aryl ether, it could then undergo a Claisen rearrangement, which is a type of sigmatropic pericyclic reaction. youtube.com

Rearrangements: The carbon skeleton of this compound is generally stable, and significant skeletal rearrangements are not expected under typical conditions. While certain catalytic systems can induce rearrangements in molecules containing aryl iodide functionalities, these are highly specific transformations that involve the formation of hypervalent iodine intermediates or carbocations under specific conditions and are not characteristic of the compound's general reactivity. acs.orgthieme-connect.comchemrxiv.org

Mechanistic Investigations into Reactions of 1 Difluoromethoxy 3 Iodo 2 Methylbenzene

Kinetic Studies of Key Transformation Pathways

Kinetic studies are fundamental to understanding reaction mechanisms as they provide quantitative data on reaction rates. While specific kinetic data for reactions of 1-(difluoromethoxy)-3-iodo-2-methylbenzene are not extensively documented in publicly available literature, general principles from related palladium-catalyzed reactions can be applied. For instance, in many palladium-catalyzed cross-coupling reactions, the rate-determining step can be the oxidative addition of the aryl halide to the palladium(0) complex.

The progress of such reactions is often monitored using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to measure the concentration of reactants and products over time. This data allows for the determination of the reaction order with respect to each reactant and the catalyst, providing insights into the composition of the transition state of the rate-determining step. In related palladium-catalyzed C–H functionalization reactions, kinetic profiles have been used to compare the efficacy of different catalyst systems and to identify the resting state of the catalyst. nih.gov

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for piecing together a reaction mechanism. In the context of cross-coupling reactions involving this compound, several key intermediates are expected based on established catalytic cycles.

A common pathway in palladium-catalyzed reactions involves the oxidative addition of the aryl iodide to a palladium(0) species, forming a palladium(II) intermediate. researchgate.net For this compound, this would result in a square-planar Pd(II) complex. Subsequent steps in a typical cross-coupling reaction, such as a Suzuki or Negishi coupling, would involve transmetalation with an organometallic reagent, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

In some palladium-catalyzed reactions, the active catalytic species and intermediates have been isolated and characterized using techniques like X-ray crystallography and NMR spectroscopy. nih.govresearchgate.net For example, in a related system, the oxidative addition of difluoroiodomethane (B73695) to a palladium(0) complex was shown to produce a trans-palladium(II) intermediate, which was then converted to a cis-isomer before reductive elimination. researchgate.net Similar intermediates are plausible in reactions involving this compound.

Transition State Analysis for Rate-Determining Steps

For many palladium-catalyzed cross-coupling reactions, the oxidative addition or reductive elimination step is rate-determining. rsc.org Density Functional Theory (DFT) calculations are often employed to model the geometries and energies of the transition states for these steps. These calculations can help to rationalize experimental observations, such as the effect of ligands on reaction rates and selectivities.

In the broader context of palladium-catalyzed reactions, detailed mechanistic studies, including kinetic analysis and the examination of substrate electronic effects, have been used to provide evidence for the turnover-limiting step. nih.gov Such investigations on related aryl halides can serve as a model for predicting the transition state behavior in reactions of this compound.

Influence of Substituents on Reaction Mechanisms (Electronic and Steric Effects of -OCHF2, -I, -CH3)

The substituents on the benzene (B151609) ring—difluoromethoxy (-OCHF2), iodo (-I), and methyl (-CH3)—exert significant electronic and steric effects that influence the reactivity and regioselectivity of reactions involving this compound.

-I (Iodo) group: Halogens are deactivating groups in electrophilic aromatic substitution due to their electron-withdrawing inductive effect. libretexts.org However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate. libretexts.org In the context of cross-coupling reactions, the carbon-iodine bond is the reactive site for oxidative addition to a low-valent metal catalyst.

-CH3 (Methyl) group: The methyl group is an activating group and is ortho-, para-directing in electrophilic aromatic substitution. ucalgary.ca It donates electron density to the ring through an inductive effect, which stabilizes the carbocation intermediate formed during the reaction. libretexts.org

Table 1: Summary of Substituent Effects

| Substituent | Electronic Effect | Directing Effect (in Electrophilic Aromatic Substitution) |

|---|---|---|

| -OCHF2 | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating |

| -I | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho-, Para-directing, Deactivating |

Catalyst Role and Deactivation Mechanisms in Cross-Coupling Reactions

In cross-coupling reactions involving this compound, a catalyst, typically a palladium complex, plays a central role in facilitating the reaction by providing a lower energy pathway. rsc.org The catalyst's primary function is to bring the reacting partners together and facilitate the bond-forming steps.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves:

Oxidative Addition: The aryl iodide (this compound) reacts with a Pd(0) complex to form a Pd(II) intermediate.

Transmetalation: A second reagent (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Catalyst deactivation is a significant issue that can limit the efficiency of these reactions. princeton.edu Several deactivation pathways are known, including:

Ligand Degradation: The ligands attached to the palladium can undergo decomposition or modification, leading to less active or inactive catalytic species.

Formation of Palladium Black: The palladium catalyst can precipitate out of the solution as inactive palladium black, particularly at high temperatures.

Inhibition by Substrates or Products: The starting materials, products, or byproducts of the reaction can sometimes bind to the catalyst and inhibit its activity.

Understanding these deactivation mechanisms is crucial for developing more robust and efficient catalytic systems for reactions involving compounds like this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Difluoroiodomethane |

Advanced Spectroscopic and Analytical Characterization of 1 Difluoromethoxy 3 Iodo 2 Methylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.

Detailed ¹H, ¹³C, ¹⁹F NMR Spectral Analysis

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Expected signals would correspond to the aromatic protons, the methyl group protons, and the proton of the difluoromethoxy group, which would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: Would reveal the number of distinct carbon environments. The carbon of the difluoromethoxy group would show a characteristic triplet due to one-bond coupling with the fluorine atoms. Other signals would correspond to the aromatic carbons (some showing coupling to fluorine), and the methyl carbon.

¹⁹F NMR: Would show a signal for the two equivalent fluorine atoms of the difluoromethoxy group, likely appearing as a doublet due to coupling with the methoxy (B1213986) proton.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Confirmation and Stereochemistry

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, helping to assign which protons are adjacent in the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the substitution pattern on the benzene (B151609) ring and the connectivity of the functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, helping to confirm the spatial arrangement of the substituents.

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. Expected vibrations would include:

C-H stretching: For the aromatic and methyl groups.

C=C stretching: For the aromatic ring.

C-O stretching: For the ether linkage.

C-F stretching: Strong absorptions characteristic of the difluoromethoxy group.

C-I stretching: Typically found in the far-IR region.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₈H₇F₂IO). Analysis of the fragmentation pattern would help to confirm the structure. Key fragments would likely result from the loss of iodine, parts of the difluoromethoxy group, or the methyl group.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds. The spectrum would provide a unique vibrational fingerprint for the molecule, with strong signals often observed for the aromatic ring vibrations and symmetric C-F vibrations.

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govmkuniversity.ac.in While obtaining a suitable single crystal of 1-(Difluoromethoxy)-3-iodo-2-methylbenzene itself may be challenging, the synthesis of crystalline derivatives or the formation of co-crystals can provide invaluable insights into its molecular geometry, conformation, and intermolecular interactions in the solid state.

A hypothetical crystalline derivative, such as a carboxylic acid derivative, could be analyzed to determine bond lengths, bond angles, and torsional angles with high precision. The resulting structural data would confirm the substitution pattern on the benzene ring and reveal the preferred conformation of the difluoromethoxy group relative to the methyl and iodo substituents.

Hypothetical Crystallographic Data for a Derivative

The table below presents illustrative crystallographic data that could be obtained for a hypothetical crystalline derivative of this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C9H7F2IO3 |

| Formula Weight | 328.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 15.234(5) |

| c (Å) | 9.145(4) |

| β (°) | 105.34(2) |

| Volume (ų) | 1141.2(7) |

| Z | 4 |

| Density (calculated, g/cm³) | 1.908 |

| Key Interaction | Halogen Bond C–I···O, distance 2.95 Å |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential analytical technique for investigating the stereochemical properties of chiral molecules. ntu.edu.sg It measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore. ntu.edu.sg The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum. However, the introduction of chirality, either through the synthesis of a derivative containing a stereocenter or by creating a molecule with axial chirality (atropisomerism), would render it CD-active.

For instance, a derivative could be synthesized where the methyl group is replaced by a chiral side chain, or a biaryl derivative could be prepared where rotation around the single bond connecting the two aromatic rings is restricted. Such axially chiral compounds can exist as stable, non-interconverting enantiomers. nih.gov

The CD spectrum of such a hypothetical chiral derivative would provide a unique fingerprint of its absolute configuration. The spectrum typically displays positive or negative peaks, known as Cotton effects, in the wavelength regions where the molecule's chromophores absorb light. researchgate.net The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chromophore. By comparing the experimental CD spectrum with theoretical spectra calculated using time-dependent density functional theory (TD-DFT), the absolute configuration (e.g., R or S) of the chiral derivative could be unambiguously assigned. nih.gov

Illustrative CD Spectral Data for a Chiral Derivative

This table shows hypothetical CD spectral data for an atropisomeric biaryl derivative of this compound.

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Band Assignment |

| 295 | +45,000 | π → π* transition (Biaryl) |

| 260 | -28,000 | π → π* transition (Biaryl) |

| 235 | +60,000 | π → π* transition |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique exclusively used for the detection and characterization of chemical species that possess one or more unpaired electrons, such as free radicals. researchgate.net The parent compound this compound is a diamagnetic species with no unpaired electrons and is therefore EPR-silent. However, radical intermediates derived from this compound could be generated during certain chemical reactions, such as photolysis or single-electron transfer (SET) processes.

For example, a reaction involving a radical initiator could lead to the formation of an aryl radical by homolytic cleavage of the carbon-iodine bond. Due to the high reactivity and short lifetime of such intermediates, direct detection is often difficult. mdpi.com The technique of spin trapping is commonly employed to overcome this challenge. nih.govnih.gov In this method, a "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. The short-lived aryl radical reacts with the spin trap to form a much more stable nitroxide radical adduct, which can accumulate to EPR-detectable concentrations. mdpi.com

The resulting EPR spectrum provides a wealth of information. The g-value helps to identify the type of radical (e.g., carbon-centered). The hyperfine splitting pattern, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H), allows for the precise identification of the trapped radical species. nih.gov Analysis of these parameters would confirm the formation of a radical intermediate of this compound and provide insights into its electronic structure.

Hypothetical EPR Parameters for a Spin-Trapped Radical Intermediate

The following table provides plausible EPR parameters for a DMPO spin adduct of the 2-(difluoromethoxy)-6-methylphenyl radical.

| Parameter | Hypothetical Value (in Benzene) | Information Provided |

| g-value | 2.0058 | Characteristic of a nitroxide radical adduct |

| Hyperfine Coupling Constant a(N) | 14.2 G | Interaction with the ¹⁴N nucleus of the DMPO trap |

| Hyperfine Coupling Constant a(H) | 2.1 G | Interaction with the β-hydrogen of the DMPO trap |

Computational and Theoretical Studies of 1 Difluoromethoxy 3 Iodo 2 Methylbenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 1-(Difluoromethoxy)-3-iodo-2-methylbenzene, such studies would provide invaluable insights into its behavior at a molecular level.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates a more reactive species. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. Without specific calculations, one could hypothesize that the aromatic ring and the iodine and difluoromethoxy substituents would significantly influence the distribution and energies of these orbitals.

Charge Distribution and Electrostatic Potential Maps

Charge distribution analysis and the generation of molecular electrostatic potential (MEP) maps are used to visualize the electronic density around a molecule. These maps illustrate regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). For this compound, an MEP map would likely show negative potential around the oxygen and fluorine atoms of the difluoromethoxy group and potentially the iodine atom, indicating their nucleophilic character. The hydrogen atoms and parts of the benzene (B151609) ring would likely exhibit a positive potential. This information is crucial for predicting how the molecule will interact with other reagents.

Conformational Analysis and Energy Minima

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their corresponding energies. By identifying the lowest energy conformers (energy minima), the most stable and thus most populated structures of the molecule at equilibrium can be determined. For this compound, the rotation around the C-O bond of the difluoromethoxy group and the potential for steric hindrance between the ortho-methyl group and the other substituents would be key factors in its conformational preferences.

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to predict reaction mechanisms and energetics.

Transition State Localization and Energy Barriers